molecular formula C20H21NO3S B3233099 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide CAS No. 1351582-24-5

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B3233099
CAS No.: 1351582-24-5
M. Wt: 355.5
InChI Key: WRMJFOUNBWJKMI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the phenylethanesulfonamide moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its sulfonamide group suggests possible antimicrobial properties.

Industry: In industry, this compound could be used in the production of specialty chemicals or as an additive in various formulations.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylacetamide

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylpropanesulfonamide

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylbutanesulfonamide

Uniqueness: N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide stands out due to its specific structural features, particularly the presence of the sulfonamide group, which can impart unique chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed insight into the compound this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)15-21-25(23,24)14-13-16-7-2-1-3-8-16/h1-12,20-22H,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMJFOUNBWJKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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